(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol
Description
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol is a triazole derivative characterized by a 1,2,4-triazole core substituted with a mercapto (-SH) group at position 5, a methyl group at position 4, and a phenyl-methanol moiety at position 2. Key physical properties include a predicted boiling point of 343.1 ± 52.0 °C, density of 1.36 ± 0.1 g/cm³, and pKa of 8.95 ± 0.20, indicating moderate polarity and solubility in polar solvents .
Properties
IUPAC Name |
3-[hydroxy(phenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3OS/c1-13-9(11-12-10(13)15)8(14)7-5-3-2-4-6-7/h2-6,8,14H,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHARJNOBAHWFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NNC1=S)C(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol typically involves the reaction of 4-methyl-4H-[1,2,4]triazole-3-thiol with benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, and using industrial-grade reagents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Alcohol or amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those with antimicrobial and antifungal properties.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly in the inhibition of enzymes involved in bacterial and fungal metabolism.
Mechanism of Action
The mechanism of action of (5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This interaction can disrupt metabolic pathways in bacteria and fungi, resulting in their death .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent Variations and Structural Analogues
Substituent Effects on Physicochemical Properties
The compound’s structural analogues differ primarily in substituents at positions 4 and 5 of the triazole ring and the nature of the aromatic group. Key examples include:
- Impact of Aromatic Groups: The phenyl-methanol group in the target compound enhances solubility in polar solvents compared to purely hydrophobic groups like phenethyl (e.g., in [4-Ethyl-5-(2-phenylethyl)-...]methanol) .
- The cyclopropyl group () introduces ring strain, which may influence binding affinity in biological systems.
Mercapto Group Reactivity
The 5-mercapto (-SH) group is a critical reactive site, enabling thiol-disulfide exchange and metal coordination. In the target compound, this group is preserved, similar to 3-Mercapto-4-methyl-4H-1,2,4-triazole (), but differs from analogues with alkylthio or arylthio substituents (e.g., , where the mercapto group is replaced with thioether linkages).
Comparison with Other Triazole Derivatives
- Alkylation/Substitution : Compounds like 2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}-1-phenylethan-1-one () are synthesized via sodium ethoxide-mediated alkylation, highlighting the versatility of triazole thiols in nucleophilic reactions.
- Microwave-Assisted Synthesis : describes microwave-driven reactions for triazolo-thiadiazoles, suggesting efficient pathways for complex heterocycles.
Antimicrobial and Antifungal Activity
Triazole derivatives are widely explored for antimicrobial properties. For instance, alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol () exhibit significant antirradical activity, attributed to the triazole-thiol moiety. The target compound’s phenyl-methanol group may enhance membrane permeability, improving efficacy against Gram-negative bacteria.
Molecular Docking and Drug Design
Compounds like those in are studied for interactions with enzymatic targets (e.g., cyclooxygenase-2), suggesting that the target compound’s phenyl-methanol group could facilitate hydrogen bonding in active sites.
Biological Activity
(5-Mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol is a compound of significant interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
- Molecular Formula : C10H11N3OS
- Molecular Weight : 221.28 g/mol
- IUPAC Name : 3-[hydroxy(phenyl)methyl]-4-methyl-1H-1,2,4-triazole-5-thione
- PubChem CID : 2920965
Biological Activity Overview
The biological activity of this compound has been investigated in various studies. Below are the key areas of its biological activity:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains. For example:
- E. coli : IC50 values suggest moderate antibacterial activity.
- Staphylococcus aureus : The compound was effective in inhibiting growth.
Anticancer Activity
Several studies have highlighted the potential anticancer properties of triazole derivatives:
- In vitro Studies : The compound demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The IC50 values were reported to be in the range of 10–30 µM, indicating promising anticancer activity.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
The mechanism by which this compound exerts its biological effects is believed to involve:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation.
- Induction of Apoptosis : Evidence suggests that it triggers apoptosis in cancer cells through mitochondrial pathways.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity:
- The presence of the triazole ring enhances its interaction with biological targets.
- Substituents on the phenyl ring can significantly influence potency; for instance, methyl groups at specific positions have been associated with increased activity.
Study 1: Anticancer Efficacy
A study published in MDPI evaluated various triazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against multiple cancer cell lines. The study emphasized the importance of optimizing substituents on the phenyl ring to enhance efficacy.
Study 2: Antimicrobial Testing
Another research article focused on the antimicrobial properties of triazole derivatives. It reported that this compound showed promising results against Gram-positive and Gram-negative bacteria, supporting its potential as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (5-mercapto-4-methyl-4H-[1,2,4]triazol-3-yl)-phenyl-methanol, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via multi-step protocols involving cyclization and functionalization. For example, a precursor like 4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenol (similar to ) is prepared using methods adapted from Sahoo et al. . Purity is verified via HPLC (>95%) and spectroscopic cross-validation (1H NMR, ESI-MS). Recrystallization in ethanol-DMF mixtures improves purity, as seen in analogous triazole derivatives .
Q. How can researchers validate the structural identity of this compound using spectroscopic techniques?
- Methodological Answer : Combine 1H NMR (e.g., δ 8.2–8.5 ppm for aromatic protons, δ 4.5–5.0 ppm for -OH/-SH groups) and ESI-MS (exact mass matching theoretical [M+H]+). Compare spectral data with literature values for analogous triazoles (e.g., 3k in : ESI–MS m/z 345.1, δ 7.3–8.7 ppm for pyridine and benzyl groups) . IR spectroscopy can confirm hydroxyl (3200–3500 cm⁻¹) and thiol (2550–2600 cm⁻¹) functionalities.
Q. What solvent systems and reaction conditions are critical for stabilizing the mercapto (-SH) group during synthesis?
- Methodological Answer : Use inert atmospheres (N₂/Ar) to prevent oxidation of -SH to disulfides. Methanol or ethanol as solvents with mild bases (e.g., triethylamine) minimizes side reactions, as demonstrated in triazole-thiol syntheses . Avoid protic solvents at high temperatures; instead, use DMF for reflux conditions .
Advanced Research Questions
Q. How can computational modeling (DFT, molecular docking) predict the reactivity or biological activity of this compound?
- Methodological Answer : Perform DFT calculations (e.g., Gaussian 09) to analyze electron density distribution, HOMO-LUMO gaps, and reactive sites (e.g., -SH and -OH groups). Molecular docking (AutoDock Vina) can predict binding affinities to targets like enzymes (e.g., urease or kinases). used similar approaches to study sulfanyl-triazole interactions with uranyl ions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or mass fragments)?
- Methodological Answer : For unexpected NMR splitting, check for tautomerism (common in triazoles) or paramagnetic impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals. If ESI-MS shows unexpected fragments, perform HRMS to confirm molecular ion integrity. Cross-reference with synthetic intermediates (e.g., ’s derivatives 3h–3l) to identify byproducts .
Q. How do substituent effects on the phenyl or triazole rings influence the compound’s chelation or biological properties?
- Methodological Answer : Introduce electron-withdrawing (e.g., -NO₂, -F) or donating (-OCH₃) groups on the phenyl ring and compare coordination behavior via UV-Vis titration (e.g., with metal ions like Cu²⁺). For bioactivity, test antimicrobial/anticancer efficacy against cell lines. Analogous studies in showed substituent-dependent uranyl ion binding .
Q. What experimental designs are recommended for evaluating the compound’s stability under physiological conditions?
- Methodological Answer : Conduct accelerated stability studies (pH 2–9 buffers, 37°C) with LC-MS monitoring. Assess hydrolysis/oxidation products over 24–72 hours. For in vitro bioactivity, use cell culture media (RPMI-1640, DMEM) to simulate physiological environments. ’s storage guidelines (-20°C for thiol-containing compounds) are critical for long-term stability .
Safety and Environmental Considerations
Q. What protocols mitigate hazards during synthesis (e.g., thiol byproducts or toxic solvents)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
